![molecular formula C22H29ClN2O B14367894 N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea CAS No. 91833-95-3](/img/structure/B14367894.png)
N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chlorophenyl group, a phenylbutan group, and a propylurea group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea typically involves the reaction of 2-chlorophenylethylamine with 2-phenylbutan-2-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of reduced phenylbutan derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-methylurea
- N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-ethylurea
- N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-butylurea
Uniqueness
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
91833-95-3 |
|---|---|
Fórmula molecular |
C22H29ClN2O |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
1-[1-(2-chlorophenyl)ethyl]-3-(2-phenylbutan-2-yl)-1-propylurea |
InChI |
InChI=1S/C22H29ClN2O/c1-5-16-25(17(3)19-14-10-11-15-20(19)23)21(26)24-22(4,6-2)18-12-8-7-9-13-18/h7-15,17H,5-6,16H2,1-4H3,(H,24,26) |
Clave InChI |
SXYQNQDHBHTDDA-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C(C)C1=CC=CC=C1Cl)C(=O)NC(C)(CC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
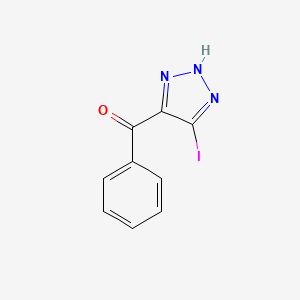
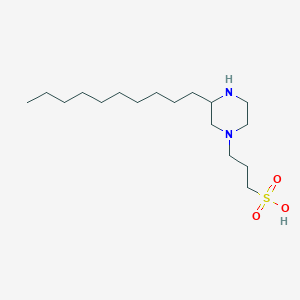
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)

![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)

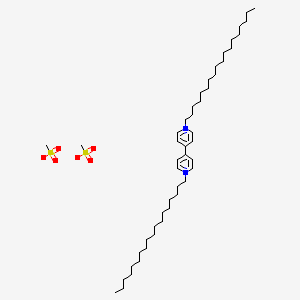
![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
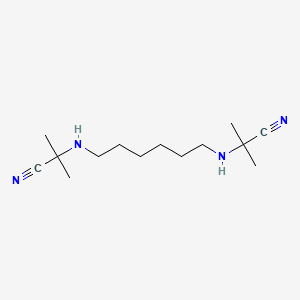
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
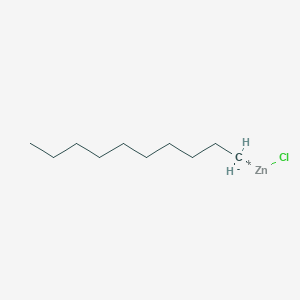
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
